

7-Methyl-N,N-Dimethyltryptamine (7-Methyl-DMT): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT), a lesser-known tryptamine derivative. This document synthesizes available data on its chemical properties, pharmacology, and relevant experimental procedures to serve as a foundational resource for research and development.

Core Chemical and Physical Data

7-Methyl-DMT is a substituted tryptamine characterized by a methyl group at the 7-position of the indole ring. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	65882-39-5	[1][2][3]
Molecular Formula	C13H18N2	[2][3]
Molecular Weight	202.30 g/mol	[2][3]
IUPAC Name	N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethan-1-amine	[3]
Synonyms	7,N,N-TMT, 7-methyl-N,N- Dimethyltryptamine, 7-TMT	[2][4]
Appearance	Solid (Form-specific details not widely reported)	[2]

Pharmacological Profile

7-Methyl-DMT is primarily characterized as a serotonin 5-HT2 receptor agonist.[4][5] Its pharmacological activity has been investigated in comparison to its parent compound, N,N-Dimethyltryptamine (DMT), and other related hallucinogens.

Receptor Affinity and Potency

Direct quantitative binding data, such as K_i_ (inhibition constant) or EC_50_ (half-maximal effective concentration) values for 7-Methyl-DMT at specific serotonin receptor subtypes, are not widely available in the public literature. However, seminal research by Glennon et al. (1980) provides valuable comparative data.

The study utilized a rat fundus serotonin receptor assay to determine the pA2 value, a measure of a competitive antagonist's affinity. While not a direct measure of agonist affinity, related tryptamines were evaluated for their potency. The research found that 7-Methyl-DMT possesses a higher pA2 value than DMT itself, suggesting a stronger interaction with the serotonin receptors in this assay.[1] For context, the table below includes affinity (K_i_) and potency (EC_50_) data for the parent compound, DMT, and its potent analog, 5-MeO-DMT.



Compound	Receptor	K_i_ (nM)	EC_50_ (nM)	Reference
DMT	5-HT2A	127 - 1200	38.3	[6][7]
5-HT1A	183	>10,000	[7]	
SERT	594	-	[8]	_
5-MeO-DMT	5-HT2A	-	1.80 - 3.87	[7]
5-HT1A	-	3.92 - 1060	[7]	

Note: Lower K_i_ and EC_50_ values indicate higher affinity and potency, respectively.

In Vivo Behavioral Studies

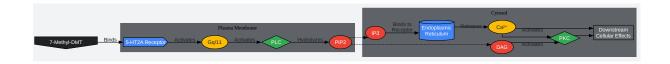
Animal studies confirm that 7-Methyl-DMT is psychoactive, producing behavioral effects consistent with hallucinogenic compounds.

- Drug Discrimination in Rats: In rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, 7-Methyl-DMT was found to fully substitute, or "generalize," for DOM.[2] This indicates that the animals perceived the subjective effects of 7-Methyl-DMT as being similar to those of DOM.
- Comparison with Analogs: Studies have shown that both 7-Methyl-DMT and its 5-methoxy derivative (5-MeO-7-Me-DMT) produce behavioral responses in rats similar to those of psychedelic drugs like DMT.[1][4] Interestingly, larger 7-substituted derivatives, such as 7-ethyl-DMT and 7-bromo-DMT, did not elicit these responses, despite having a higher affinity for serotonin receptors in vitro.[1]

Signaling Pathways

As a 5-HT2A receptor agonist, 7-Methyl-DMT is presumed to initiate the canonical G_q_/G_11_ signaling cascade, which is the primary pathway for classical serotonergic psychedelics.





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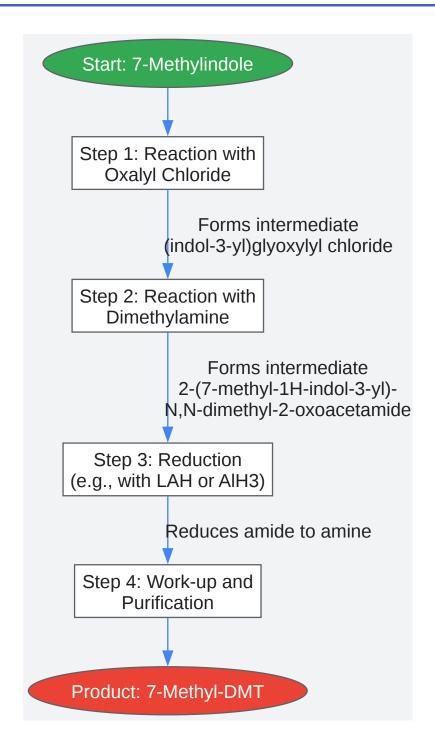
Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway

Upon binding of an agonist like 7-Methyl-DMT, the 5-HT2A receptor activates the G_q_/G_11_ protein. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.

Experimental Protocols Synthesis of 7-Methyl-DMT (Plausible Route)

While a specific, detailed synthesis for 7-Methyl-DMT is not readily available, a plausible and common method for preparing substituted tryptamines is the Speeter-Anthony tryptamine synthesis. A generalized workflow is presented below.





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Figure 2: Generalized Speeter-Anthony Synthesis Workflow

Methodology:

• Acylation: 7-Methylindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form 7-methyl-indole-3-glyoxylyl chloride.



- Amidation: The resulting acid chloride is then treated with dimethylamine to yield the corresponding amide, 2-(7-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
- Reduction: The amide is reduced to the final tryptamine using a strong reducing agent such as lithium aluminum hydride (LAH) or alane (AlH3) in a solvent like tetrahydrofuran (THF).
- Purification: The final product is isolated and purified using standard laboratory techniques, such as extraction and crystallization or chromatography.

Recent advancements in continuous flow synthesis have also been applied to DMT and its analogs, offering improved safety, efficiency, and scalability over traditional batch methods.[9]

Behavioral Assay: Drug Discrimination in Rats

The following is a representative protocol for drug discrimination studies, adapted from methodologies used for DMT and other hallucinogens.[10][11]

Objective: To determine if a test compound (e.g., 7-Methyl-DMT) produces subjective effects similar to a known training drug (e.g., DOM or DMT).

Methodology:

- Apparatus: Standard two-lever operant conditioning chambers.
- Subjects: Male Sprague-Dawley rats are typically used.
- Training Phase:
 - Animals are trained to press one lever ("drug-appropriate") after receiving an injection of the training drug (e.g., 5 mg/kg DMT, IP) and a second lever ("saline-appropriate") after receiving a saline injection.
 - Correct lever presses are rewarded with food pellets on a fixed-ratio schedule.
 - Training continues until rats reliably respond on the correct lever (e.g., >80% accuracy) for both drug and saline sessions. This process can take a significant number of sessions.[10]
- Testing Phase:



- Once trained, substitution tests are conducted. Animals are administered various doses of a test compound (e.g., 7-Methyl-DMT).
- The percentage of responses on the drug-appropriate lever is recorded.
- Full substitution is typically defined as >80% of responses on the drug-appropriate lever.
 The dose at which 50% of responses are on the drug-appropriate lever is calculated as the ED_50_.[10]

Analytical Methods

The identification and quantification of 7-Methyl-DMT would employ standard analytical techniques used for other tryptamines.

- Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the identification
 of DMT and its analogs by providing a characteristic fragmentation pattern and retention
 time.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the compound and its metabolites in biological matrices like plasma and urine.
- Thin-Layer Chromatography (TLC): A useful technique for initial screening and purity assessment, often used in conjunction with a colorimetric reagent like Ehrlich's reagent, which turns purple in the presence of an indole moiety.

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- To cite this document: BenchChem. [7-Methyl-N,N-Dimethyltryptamine (7-Methyl-DMT): A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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